(S)-Metoprolol

Receptor Pharmacology Beta-Blocker Chiral Drug

Racemic metoprolol contains 50% inactive (R)-enantiomer, which exhibits 500-fold lower β1-adrenoceptor affinity yet undergoes ~40% faster CYP2D6 metabolism-introducing significant confounds in receptor binding assays and genotype-stratified PK/PD studies. (S)-Metoprolol is the optically pure active enantiomer (>99% ee) that eliminates this variability. • 500-fold higher β1 binding affinity vs. (R)-form; exclusive cardiac β1-selectivity ratio of ~30 • Half-dose clinical equivalency: 50 mg (S)-Metoprolol ER = 100 mg racemate ER with trend toward improved angina response (72% vs. 62%) • Enables direct CYP2D6 activity score-exposure correlation (P < 0.001); eliminates inactive-enantiomer clearance confounds • Reduced pill burden for FDC development; lower exposure to side-effect-associated (R)-enantiomer

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 81024-42-2
Cat. No. B027155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Metoprolol
CAS81024-42-2
Synonyms(2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol; _x000B_(-)-Metoprolol;  (S)-(-)-Metoprolol; 
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O
InChIInChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1
InChIKeyIUBSYMUCCVWXPE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Metoprolol (CAS 81024-42-2) Procurement and Selection Guide for Research and Pharmaceutical Development


(S)-Metoprolol is the pharmacologically active S-(−)-enantiomer of the widely prescribed β1-selective adrenoceptor antagonist metoprolol [1]. As a chiral beta-blocker, the (S)-enantiomer exhibits high affinity and selectivity for the β1-adrenoceptor subtype, which predominates in cardiac tissue, while the corresponding (R)-enantiomer demonstrates minimal receptor binding and therapeutic effect [1][2]. The compound is available as an optically pure agent, with enantiomeric purity typically exceeding 99% [3]. In clinical practice, (S)-Metoprolol is administered at half the dosage of racemic metoprolol to achieve equivalent therapeutic outcomes in managing hypertension, angina pectoris, and other cardiovascular disorders [4].

Why Generic Substitution with Racemic Metoprolol Fails: A Scientific Rationale for Procuring the Optically Pure (S)-Enantiomer


Racemic metoprolol, which consists of a 1:1 mixture of (S)- and (R)-enantiomers, cannot be considered a direct equivalent to the optically pure (S)-Metoprolol due to fundamental differences in pharmacodynamics and pharmacokinetics [1]. The (R)-enantiomer is essentially inactive at β1-adrenoceptors, exhibiting 500-fold lower binding affinity than the (S)-form, yet it retains non-specific cardiodepressive properties at high doses [2]. Furthermore, (R)-metoprolol is metabolized approximately 40% more rapidly by CYP2D6 than the (S)-enantiomer in extensive and ultra-rapid metabolizers, introducing significant inter-patient variability in plasma concentrations of the active moiety [3]. Therefore, substituting racemic metoprolol for (S)-Metoprolol without a 50% dose adjustment would expose patients to an unnecessary 50% of inactive enantiomer, which contributes to side-effect burden without therapeutic benefit [4].

Quantitative Differentiation Guide: (S)-Metoprolol vs. Comparator Beta-Blockers for Evidence-Based Procurement


Beta-1 Adrenoceptor Affinity: 500-Fold Higher Binding Affinity vs. (R)-Enantiomer

The (S)-enantiomer of metoprolol demonstrates a 500-fold higher binding affinity for the β1-adrenoceptor compared to the (R)-enantiomer. This differential affinity is quantified by the equilibrium dissociation constants (pKd), where (S)-metoprolol exhibits a pKd of 7.73 ± 0.10 versus 5.00 ± 0.06 for the (R)-form [1]. The β1-selectivity ratio of the (S)-form is approximately 30, which is comparable to that of the racemic mixture, whereas the (R)-form is nearly non-selective with only a 3-fold β1-selectivity [2].

Receptor Pharmacology Beta-Blocker Chiral Drug

In Vivo Beta-1 Blocking Potency: 245-Fold Greater Potency of (S)-Metoprolol vs. (R)-Enantiomer in Reducing Heart Rate

In the anesthetized cat model, the intravenous dose of (S)-metoprolol required to produce a 50% reduction in the heart rate response to sympathetic nerve stimulation (ED50) was 245-fold lower than that of (R)-metoprolol. The -log ED50 values were 7.04 ± 0.16 for (S)-metoprolol and 4.65 ± 0.16 for (R)-metoprolol [1]. Notably, the non-specific cardiodepressive effect, measured as the dose inducing a 25% depression of basal myocardial contractility, was observed at equally high doses for both enantiomers [2].

In Vivo Pharmacology Cardiovascular Chiral Drug

CYP2D6 Genotype-Dependent Enantioselective Metabolism: 40% Greater Metabolism of (R)-Metoprolol vs. (S)-Metoprolol in Extensive and Ultra-Rapid Metabolizers

A meta-analysis of metoprolol pharmacokinetics across CYP2D6 metabolizer phenotypes revealed significant enantiomer-specific metabolism. In ultra-rapid and extensive metabolizers, the metabolism of (R)-metoprolol was nearly 40% greater than that of (S)-metoprolol [1]. This stereoselective metabolism results in differential plasma concentrations of the active and inactive enantiomers, with the active (S)-metoprolol exhibiting higher exposure than the (R)-enantiomer [2]. Consequently, the apparent oral clearance of (S)-metoprolol is significantly correlated with CYP2D6 activity score (P < 0.001) [3].

Pharmacogenomics Pharmacokinetics Drug Metabolism

Clinical Efficacy at Half Dose: Comparable Antianginal Effect with 50 mg S-Metoprolol ER vs. 100 mg Racemic Metoprolol ER

A prospective, comparative clinical study in patients with chronic stable angina demonstrated that 50 mg of S-metoprolol extended-release (ER) tablet administered once daily produced comparable antianginal efficacy to 100 mg of racemic metoprolol ER [1]. The reduction in mean number of angina attacks from baseline to 8 weeks was significant in both groups (p < 0.0001), with no between-group difference [2]. The response rate in angina (complete relief of attacks) was numerically higher in the S-metoprolol group (72%) compared to the racemic metoprolol group (62%), though this difference did not reach statistical significance (p > 0.05) [3].

Clinical Trial Angina Pectoris Comparative Efficacy

Superior Pharmacokinetic Exposure of (S)-Metoprolol vs. (R)-Metoprolol Across CYP2D6 Phenotypes

A systematic review of metoprolol pharmacokinetics confirmed that (S)-metoprolol consistently achieves higher Cmax, Tmax, and AUC values compared to (R)-metoprolol following oral administration [1]. In a clinical study of 29 healthy individuals stratified by CYP2D6 genotype, the mean AUC of (S)-metoprolol exceeded that of (R)-metoprolol across all metabolizer phenotypes: in poor metabolizers (PM), 1,804 ± 300 vs. 1,746 ± 319 ng/ml×h; in extensive metabolizers (EM), 366 ± 158 vs. 261 ± 126 ng/ml×h; and in ultra-rapid metabolizers (UM), 190 ± 99 vs. 127 ± 72 ng/ml×h [2].

Pharmacokinetics Bioavailability Enantioselective

Optimal Application Scenarios for (S)-Metoprolol in Research, Development, and Clinical Practice


Pharmacogenetic Studies Requiring Precise Control of Active Moiety Exposure

Due to the documented 40% greater CYP2D6-mediated metabolism of (R)-metoprolol compared to (S)-metoprolol in extensive and ultra-rapid metabolizers, studies investigating genotype-phenotype correlations or personalized dosing strategies should utilize optically pure (S)-Metoprolol to eliminate the confounding variable of inactive enantiomer clearance [1]. The use of pure (S)-Metoprolol allows for direct correlation between CYP2D6 activity score and active drug exposure (P < 0.001), which is not achievable with the racemate [2].

Clinical Trials Aiming for Enhanced Therapeutic Index in Cardiovascular Disease

Clinical evidence demonstrates that 50 mg of S-metoprolol ER provides antianginal efficacy equivalent to 100 mg of racemic metoprolol ER, with a trend toward improved response rates (72% vs. 62% complete relief of angina attacks) [3]. Trials seeking to optimize beta-blocker therapy with reduced pill burden or to minimize exposure to the non-therapeutic (R)-enantiomer can leverage this half-dose equivalency. This is particularly relevant for patient populations where side effects such as fatigue, dizziness, and dyspnea—attributed in part to the (R)-enantiomer—limit adherence [4].

Development of Fixed-Dose Combination (FDC) Formulations

The reduced dosage requirement of (S)-Metoprolol (half the racemic dose) enables the formulation of FDC products with other antihypertensive agents (e.g., telmisartan) at lower pill mass and potentially improved patient compliance. The established clinical efficacy of S-metoprolol at 25-50 mg dosage in hypertension management, as demonstrated in ongoing comparative trials against 50-100 mg racemic metoprolol, supports its use as the preferred beta-blocker component in FDC development [5].

In Vitro Receptor Pharmacology and Selectivity Profiling

For assays requiring precise quantification of β1-adrenoceptor binding and functional selectivity, (S)-Metoprolol is the only appropriate enantiomer. The (S)-form exhibits a β1-selectivity ratio of approximately 30, whereas the (R)-form is nearly non-selective (only 3-fold β1-selective) [6]. The 500-fold difference in β1-adrenoceptor binding affinity between (S)- and (R)-enantiomers underscores the necessity of using optically pure material to avoid confounding results from the inactive enantiomer in receptor binding, competition, or functional assays [7].

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